Product packaging for 4-Azido-6-phenylpyrimidine(Cat. No.:CAS No. 63399-56-4)

4-Azido-6-phenylpyrimidine

Cat. No.: B14506835
CAS No.: 63399-56-4
M. Wt: 197.20 g/mol
InChI Key: IXXYGNOMRZGXCC-UHFFFAOYSA-N
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Description

4-Azido-6-phenylpyrimidine is a valuable synthetic intermediate in organic and medicinal chemistry, characterized by its azide functional group attached to a phenylpyrimidine core. Its primary research application lies in its dual functionality; it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form 1,2,3-triazole linkages with alkynes, and it also undergoes intramolecular cyclization reactions. A significant and well-studied property of 4-azidopyrimidines is their capability to undergo a ring-chain tautomeric equilibrium with their corresponding tetrazolo[1,5-a]pyrimidine isomers . This azide-tetrazole equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents, making this compound a subject of interest in kinetic and thermodynamic studies of molecular rearrangements . The compound serves as a key precursor in the synthesis of various fused heterocyclic systems, including tetrazolo[1,5-a]pyrimidines, which are privileged scaffolds in drug discovery due to their wide range of biological activities . Researchers utilize this reagent to create diverse chemical libraries for biological screening and to develop novel materials. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N5 B14506835 4-Azido-6-phenylpyrimidine CAS No. 63399-56-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63399-56-4

Molecular Formula

C10H7N5

Molecular Weight

197.20 g/mol

IUPAC Name

4-azido-6-phenylpyrimidine

InChI

InChI=1S/C10H7N5/c11-15-14-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H

InChI Key

IXXYGNOMRZGXCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)N=[N+]=[N-]

Origin of Product

United States

Azide Tetrazole Tautomerism:azidopyrimidines Can Exist in Equilibrium with Their Fused Ring Valence Isomers, Tetrazolo 1,5 a Pyrimidines. This is a Well Documented Example of Azide Tetrazole Tautomerism.researchgate.netfor 2 Azido 4 Chloro 6 Phenylpyrimidine, Studies Have Shown That It Exists Predominantly in the Azide Form in Solution, with Only a Minor Fraction of the Tetrazole Isomer Present in Dmso D6.researchgate.netthe Position and Nature of Substituents on the Pyrimidine Ring, As Well As the Solvent Polarity, Significantly Influence the Position of This Equilibrium.researchgate.netfurther Research Showed That 2 Azido 4 Chloro 6 Phenylpyrimidine 5 Carbaldehyde, Synthesized Via the Vilsmeier–haack Reaction, Undergoes Transformation in Dmso into the Corresponding Tetrazolo 1,5 a Pyrimidine Derivative.researchgate.netnsc.ruthis Intramolecular Cyclization Provides a Direct Route to a Fused Triazole Tetrazole System.

Strategies for Bioconjugation and Molecular Labeling

The azide group is a premier bioorthogonal functional group, meaning it is chemically stable in complex biological environments but can be selectively reacted with a partner group (e.g., an alkyne or a phosphine). thermofisher.com This makes 4-azido-6-phenylpyrimidine an attractive scaffold for developing tools for bioconjugation and molecular labeling.

Strategies for its use include:

Click Chemistry Labeling: The compound can be attached to biomolecules that have been metabolically or chemically engineered to contain an alkyne group. This can be achieved through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. nih.gov For instance, a this compound-based fluorescent dye could be "clicked" onto alkyne-modified proteins or cell surfaces for imaging applications.

Staudinger Ligation: An alternative to click chemistry is the Staudinger ligation, where the azide reacts with a specifically engineered triarylphosphine to form a stable amide bond. nih.gov This method avoids the use of potentially cytotoxic copper catalysts.

Fluorogenic Probes: A structurally related compound, 4-(4-azidophenyl)-6-phenylpyrimidine-2,5-diamine, has been developed as a fluorogenic probe. rsc.org In its azide form, the molecule has low fluorescence, but upon cycloaddition to form a triazole, a significant increase in fluorescence intensity is observed. This "turn-on" response allows for the real-time monitoring of biological processes without the need to wash away unreacted probes. This compound could be similarly functionalized to create novel fluorogenic labeling agents.

Antibody Conjugation: Reagents like 4-azidophenyl glyoxal (B1671930) (APG) have been used to selectively introduce azide groups onto arginine residues in native antibodies. rsc.org This "plug-and-play" approach allows for the subsequent attachment of payloads (like drugs or dyes containing an alkyne) via click chemistry. A derivative of this compound could be designed to function in a similar manner, enabling the creation of antibody-drug conjugates (ADCs).

Fundamental Contributions to Materials Science Research

The unique combination of a rigid, aromatic phenylpyrimidine core and a highly reactive azide handle makes this compound a valuable building block in materials science.

Photophysical Properties: Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can be synthesized from azidopyrimidine (B78605) precursors, are noted for their significant photophysical properties and have garnered attention in materials science. mdpi.com The phenylpyrimidine core itself can contribute to desirable electronic and optical properties.

Polymer Functionalization: The azide group provides a powerful tool for grafting the phenylpyrimidine moiety onto polymer backbones or surfaces. Using click chemistry, the compound can be attached to alkyne-functionalized polymers, nanoparticles, or surfaces to create new materials with tailored properties, such as altered hydrophobicity, specific binding capabilities, or fluorescence.

Development of Sensors: As demonstrated by related fluorogenic probes, azidopyrimidines can be used to construct chemical sensors. rsc.org The fluorescence of the phenylpyrimidine core can be modulated by the chemical transformation of the azide group. This principle can be applied to develop materials that signal the presence of specific analytes or the progress of a chemical reaction through an optical output.

Creation of Energetic Materials: While primarily explored for its utility as a chemical linker, the azide group is inherently energetic. In specific contexts, azidopyrimidine-rich polymers or materials could be investigated for their energy storage or release properties, although this is a less common application focus compared to its bioorthogonal uses.

Development of Chemical Tools for Mechanistic Probes

Beyond its role as a synthetic precursor, this compound and its derivatives are valuable as chemical tools for probing and understanding complex chemical and biological mechanisms.

Photo-Crosslinking Agents: Aryl azides are classic photoaffinity labeling agents. Upon irradiation with UV light, they can form highly reactive nitrene intermediates that covalently bind to nearby molecules. An unnatural amino acid, 4-azido-L-phenylalanine, is widely used for this purpose to map protein-protein interactions. caymanchem.com Similarly, this compound could be incorporated into ligands or inhibitors to identify their binding partners within cells, providing a snapshot of molecular interactions in their native environment.

Probes for Metabolic Engineering: The azide group is a key tag in metabolic labeling. For example, 4-azido-phosphatidylinositol has been designed as a probe for the metabolic engineering of GPI anchors on cell surfaces, allowing for their subsequent detection and analysis via click chemistry. nih.gov A this compound-based molecule could be designed as a metabolic substrate for a specific enzyme, enabling the labeling and tracking of that enzyme's activity within a cell.

Studying Reaction Mechanisms: The azide-tetrazole equilibrium in azidopyrimidines serves as an excellent model system for studying tautomerism. researchgate.net Detailed NMR spectroscopy studies, including the use of ¹⁵N isotopes, can provide fundamental insights into reaction kinetics, thermodynamics, and the electronic and steric effects of substituents on chemical equilibria. researchgate.net The synthesis and subsequent rearrangement of derivatives like 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde provide a platform for investigating complex, multi-step reaction mechanisms and identifying transient intermediates. researchgate.netnsc.ru

Reactivity and Transformation Pathways of 4 Azido 6 Phenylpyrimidine

Azide-Tetrazole Tautomerism

Azido-substituted N-heterocycles, including 4-azido-6-phenylpyrimidine, exhibit a fascinating constitutional isomerism known as azide-tetrazole equilibrium. researchgate.netrsc.org This dynamic process involves a reversible intramolecular cyclization of the azido (B1232118) group onto the adjacent ring nitrogen, yielding a fused tetrazole ring system. This equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, and temperature. mdpi.comnih.govresearchgate.net

Influence of Solvent Polarity on Tautomeric Equilibrium

The position of the azide-tetrazole equilibrium is significantly influenced by the polarity of the solvent. nih.gov Generally, an increase in solvent polarity favors the formation of the tetrazole tautomer, which is more polar than the corresponding azide (B81097) form. mdpi.comacs.orgrtu.lvnih.gov This principle is observed in various azidopyrimidine (B78605) systems.

For instance, studies on 2-azido-4-chloro-6-phenylpyrimidine, a closely related derivative, revealed that the compound exists predominantly in the azide form. However, in a highly polar solvent like DMSO-d6, an equilibrium between the azide (A) and tetrazole (T) forms (A ⇆ T) was observed with a ratio of 94:6. researchgate.netresearchgate.net Similarly, for 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine, only the azide isomer was detected in the less polar chloroform (B151607) (CDCl₃), whereas in DMSO-d6, it established an equilibrium with its tetrazolo[1,5-a]pyrimidine (B1219648) tautomer. researchgate.netresearchgate.net The tetrazole form becomes more dominant in polar solvents because its higher dipole moment is better stabilized by the polar environment. mdpi.comnih.gov

Table 1: Effect of Solvent on Azide-Tetrazole Equilibrium for Selected Azidopyrimidines

CompoundSolventTautomeric Form(s) ObservedRatio (Azide:Tetrazole)Source(s)
2-Azido-4-chloro-6-phenylpyrimidineDMSO-d6Azide & Tetrazole94:6 researchgate.netresearchgate.net
2-Azido-4-(trifluoromethyl)-6-(4-chlorophenyl)pyrimidineCDCl₃Azide only100:0 researchgate.netresearchgate.net
2-Azido-4-(trifluoromethyl)-6-(4-chlorophenyl)pyrimidineDMSO-d6Azide & Tetrazole1:99 researchgate.netresearchgate.net

Effect of Substituents on Azide-Tetrazole Equilibrium Dynamics

Substituents on the pyrimidine (B1678525) ring play a critical role in modulating the dynamics and position of the azide-tetrazole equilibrium. mdpi.comiaea.org The electronic properties of these substituents can either stabilize or destabilize one tautomer relative to the other.

Research has shown that electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, tend to stabilize the tetrazole form. d-nb.info Conversely, electron-donating groups favor the existence of the azido isomer. acs.org The presence of a phenyl group, as in this compound, has been found to accelerate the tautomeric transformations between the azide and tetrazole forms. researchgate.netresearchgate.net This ability to "steer" the equilibrium by varying substituents has significant implications for modulating the reactivity of the molecule, for instance in azide-alkyne cycloaddition reactions. rsc.org

Thermodynamic and Kinetic Parameters of Tautomeric Rearrangements

The azide-tetrazole rearrangement can be quantitatively described by its thermodynamic and kinetic parameters. These values, determined through techniques like dynamic NMR (DNMR) and exchange spectroscopy (EXSY), depend on both the electronic properties of the substituents and the solvent polarity. researchgate.netresearchgate.netiaea.org

For a series of 2,6-disubstituted 4-azidopyrimidines, key thermodynamic and kinetic data have been established. researchgate.netresearchgate.netiaea.org In related fused tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine systems, thermodynamic values determined by variable temperature ¹H NMR also show a clear preference for the tetrazole tautomer. mdpi.comnih.gov

Table 2: Thermodynamic and Kinetic Parameters for Azide-Tetrazole Rearrangement in Substituted Azidopyrimidines

ParameterValue RangeSystem StudiedSource(s)
Enthalpy of Activation (ΔH)15–28 kJ/mol2,6-Disubstituted 4-azidopyrimidines researchgate.netresearchgate.netiaea.org
Entropy of Activation (ΔS)47–65 J/(mol·K)2,6-Disubstituted 4-azidopyrimidines researchgate.netresearchgate.netiaea.org
Activation Energy (Ea)93–117 kJ/mol2,6-Disubstituted 4-azidopyrimidines researchgate.netresearchgate.netiaea.org
Gibbs Free Energy (ΔG₂₉₈)-3.33 to -7.52 kJ/molSubstituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines mdpi.comnih.gov
Enthalpy (ΔH)-19.92 to -48.02 kJ/molSubstituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines mdpi.comnih.gov
Entropy (ΔS)-43.74 to -143.27 J/(mol·K)Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines mdpi.comnih.gov

The negative Gibbs free energy and enthalpy values indicate that the formation of the tetrazole ring is an exergonic and enthalpically favorable process in these systems. mdpi.comnih.gov

Multi-Component Azide-Tetrazole Equilibria in Solution

In certain substituted pyrimidine systems, the azide-tetrazole equilibrium can be more complex, involving multiple tautomeric species simultaneously.

A notable example is 2-azido-6-phenylpyrimidin-4(3H)-one. When isolated from a weakly acidic solution and dissolved in DMSO-d6, ¹H NMR spectroscopy revealed an initial three-component equilibrium. This involved the azide form (A) and two distinct tetrazole forms (T and T′), represented as T ⇆ A ⇆ T′ in an 82:10:8 ratio. researchgate.netresearchgate.net Over time, this mixture reaches a state of two-component equilibrium between the two tetrazole tautomers (T ⇆ T′) with a ratio of 12:88. researchgate.netresearchgate.net In another case, 2,4-diazidopyrido[2,3-d]pyrimidine was found to exist as a mixture of four different tautomeric forms in solution. researchgate.net

Nitrene Chemistry of this compound

Beyond tautomerism, aryl azides are well-known precursors to highly reactive nitrene intermediates. nih.govbeilstein-journals.org These electron-deficient species are typically generated through the loss of a dinitrogen (N₂) molecule upon thermal or photochemical stimulation.

Generation of Pyrimidylnitrenes via Thermolysis and Photolysis

Pyrimidylnitrenes can be generated from this compound through either thermolysis (heating) or photolysis (irradiation with UV light). nih.govbeilstein-journals.org The photolysis of aryl azides is a widely studied reaction that produces a singlet aryl nitrene intermediate. beilstein-journals.org This singlet nitrene is highly reactive and can undergo various transformations, including intersystem crossing to the more stable triplet ground state. beilstein-journals.orgnsf.gov

For example, the argon matrix photolysis of tetrazolo[1,5-a]quinazoline, which exists in equilibrium with 2-azidoquinazoline, successfully generated the corresponding 2-quinazolylnitrene, which was characterized by ESR, UV, and IR spectroscopy. researchgate.net Although organic nitrenes are typically unstable with sub-second lifetimes at room temperature, their generation is a key step in many synthetic transformations. nsf.gov The formation of pyrimidylnitrene from this compound is the gateway to a rich field of subsequent reactions, including intramolecular rearrangements and intermolecular reactions. nsf.govacs.org

Electronic States and Spin Multiplicity of Derived Nitrenes

The photolysis of this compound leads to the formation of a highly reactive nitrene intermediate. Nitrenes are the nitrogen analogs of carbenes and possess a nitrogen atom with a sextet of electrons in its valence shell, making them electrophilic. aakash.ac.in Like carbenes, nitrenes can exist in two electronic states: a singlet state and a triplet state.

In the singlet state , the two non-bonding electrons on the nitrogen atom are spin-paired in the same orbital, leaving a vacant p-orbital. This configuration results in a spin multiplicity of 1. vedantu.com Singlet nitrenes are known to react in a stereospecific manner in cycloaddition reactions. aakash.ac.in

In the triplet state , the two non-bonding electrons are in different orbitals with parallel spins, resulting in a diradical character. The spin multiplicity for a triplet nitrene is 3. vedantu.com Most nitrenes, including those derived from aryl azides, have a triplet ground state. aston.ac.uk

The electronic properties of the nitrene derived from this compound are influenced by the phenyl and pyrimidine substituents. The electrophilicity of the nitrene plays a crucial role in its subsequent reactions. aston.ac.uk

Electronic StateElectron Spin ConfigurationSpin Multiplicity (2S+1)Reactivity Characteristic
SingletPaired spins in one orbital1Stereospecific additions
TripletParallel spins in different orbitals3Diradical-like reactions

Nitrene Anion Radical Formation and Subsequent Protonation

Under certain conditions, particularly in the presence of an electron source, the nitrene derived from this compound can undergo a one-electron reduction to form a nitrene radical anion. uva.nlnih.gov This species is a key intermediate in certain catalytic C-H amination and aziridination reactions. uva.nl The formation of the nitrene radical anion can be achieved through photoredox catalysis, where a photosensitizer facilitates the single electron transfer (SET) to the sulfonyl azide precursor. nih.gov

Intramolecular Rearrangements and Ring Transformations

The highly reactive nitrene intermediate generated from this compound can undergo several intramolecular rearrangements, leading to significant structural transformations of the pyrimidine ring.

Ring Contraction Reactions

Ring contraction is a known transformation pathway for pyrimidine derivatives under certain reaction conditions. For instance, the reaction of some 4,6-disubstituted pyrimidines with hydrazine (B178648) at high temperatures can lead to the formation of 1,2,4-triazoles, indicating a profound rearrangement of the pyrimidine ring. researchgate.net Similarly, the treatment of certain pyrimidine derivatives with potassium amide in liquid ammonia (B1221849) can result in ring contraction to form pyrrole (B145914) or imidazole (B134444) derivatives. wur.nl These transformations often proceed through an initial nucleophilic attack on the pyrimidine ring, followed by ring-opening and subsequent recyclization. While direct evidence for the nitrene from this compound undergoing these specific contractions is not explicitly detailed in the provided context, the general reactivity patterns of pyrimidines suggest that such pathways are plausible.

Ring Expansion to Heterocyclic Systems

A common reaction of aryl nitrenes is ring expansion, which typically proceeds through an initial formation of a highly strained azirine intermediate. nih.gov This intermediate can then rearrange to a seven-membered ring system. For example, the photolysis of phenyl azides often leads to the formation of ketenimines via ring expansion. nih.gov In the context of quinone-derived azides, treatment with strong acid can induce ring expansion to form azepinediones. escholarship.org While the direct ring expansion of the nitrene from this compound is not explicitly described, the general tendency of aryl nitrenes to undergo such rearrangements suggests it as a potential, though perhaps minor, reaction pathway. The specific substituents on the pyrimidine ring will ultimately dictate the favorability of this transformation. mdpi.comnih.gov

Intermolecular Reactions of Nitrenes

The nitrene generated from this compound is a highly reactive intermediate that readily participates in intermolecular reactions. aakash.ac.in A key reaction is aziridination , where the nitrene adds to a carbon-carbon double bond of an alkene to form a three-membered aziridine (B145994) ring. aakash.ac.in The stereochemistry of this reaction is often dependent on the spin state of the nitrene, with singlet nitrenes typically affording stereospecific addition. aakash.ac.in

Another important intermolecular reaction is C-H bond insertion . Nitrenes can insert into C-H bonds, leading to the formation of a new C-N bond and functionalizing otherwise unreactive positions. nih.gov This reaction can be catalyzed by various metal complexes, which can influence the selectivity and efficiency of the transformation. uva.nlnih.gov

Nitrenes can also react with nucleophiles. For example, they can react with tertiary amines and phosphines to form ylides. aakash.ac.in

Reaction TypeReactantProduct
AziridinationAlkeneAziridine
C-H InsertionAlkaneAmine/Amide
Ylide FormationTertiary Amine/PhosphineYlide

Click Chemistry Functionalization

The azido group of this compound is an excellent functional handle for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.combiosyntan.de This reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. researchgate.net

In a typical CuAAC reaction, this compound would be reacted with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. mdpi.comugent.be

The resulting triazole-functionalized pyrimidines have potential applications in medicinal chemistry and materials science. researchgate.net For instance, the straightforward synthesis of 6-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)pyrimidines has been achieved through a one-pot reaction followed by a copper-catalyzed click cycloaddition. researchgate.net This demonstrates the utility of the azido-pyrimidine scaffold in creating diverse molecular architectures.

ReagentsCatalystProduct
This compound, Terminal AlkyneCopper(I) salt (e.g., CuBr, CuSO₄/Sodium Ascorbate)1-(6-phenylpyrimidin-4-yl)-1H-1,2,3-triazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govrsc.org This reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups, proceeding under mild conditions, often in aqueous solvent systems. nih.govbeilstein-journals.orgresearchgate.net The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole ring. rsc.org

For azidopyrimidines, including derivatives structurally related to this compound, the CuAAC reaction provides a powerful tool for molecular construction. The azide group on the pyrimidine ring serves as a handle for conjugation with alkyne-bearing molecules. Fused tetrazolo[1,5-a]pyrimidine systems, which exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers, can be effectively functionalized using CuAAC reactions, demonstrating the accessibility of the azide form for cycloaddition. mdpi.comresearchgate.net This highlights the potential for this compound to be readily conjugated to various substrates, such as peptides, polymers, and fluorescent dyes, through a stable triazole linkage. nih.gov The reaction typically employs a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. beilstein-journals.org

Table 1: Key Features of CuAAC Reactions

Feature Description
Reactants Organic Azide (e.g., this compound), Terminal Alkyne
Catalyst Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (exclusively 1,4-isomer) nih.gov
Conditions Mild, often at room temperature in various solvents including water beilstein-journals.org

| Advantages | High yield, high reliability, broad functional group tolerance researchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that occurs between an azide and a strained cycloalkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO, BCN), without the need for a cytotoxic copper catalyst. medchemexpress.comresearchgate.net This makes SPAAC particularly suitable for applications in living systems and for the synthesis of sensitive biomaterials. nih.govnih.gov The reaction is driven by the release of ring strain in the cycloalkyne upon forming the triazole product. researchgate.net

The azide group of this compound is an ideal functional handle for SPAAC reactions. medchemexpress.com By reacting it with strained alkynes like dibenzocyclooctynes (DBCO) or bicyclononynes (BCN), complex molecular architectures can be assembled under physiological conditions. medchemexpress.com The efficiency of SPAAC allows for rapid and clean conjugation, making it a powerful strategy for linking the this compound core to proteins, imaging agents, or therapeutic molecules. nih.govnih.gov The versatility of this approach facilitates the development of modular platforms for targeted applications. nih.gov

Table 2: Comparison of Common Cycloalkynes for SPAAC

Cycloalkyne Abbreviation Key Characteristics
Dibenzocyclooctyne DBCO High reactivity, commercially available.
Bicyclononyne BCN High reactivity and stability.

Chemoselective Functionalization of this compound Core

The structure of this compound offers multiple sites for chemoselective modification, allowing for the stepwise introduction of different functional groups. The primary reactive sites are the azide group, the pyrimidine ring, and the phenyl substituent.

Chemoselectivity can be achieved by carefully choosing reagents and reaction conditions. For instance, the azide group can be selectively targeted through cycloaddition reactions (CuAAC, SPAAC) or Staudinger ligation without affecting other parts of the molecule. researchgate.netmedchemexpress.com Conversely, the pyrimidine ring itself can be functionalized. If the ring contains a suitable leaving group, such as a halogen, it can undergo nucleophilic aromatic substitution (SNAr). Furthermore, directed C-H activation methods could potentially functionalize specific positions on the pyrimidine or phenyl rings, although this often requires specific directing groups to achieve high regioselectivity. diva-portal.org Research on phenacyl azides has shown that the reaction pathway can be modulated by temperature and the presence of a base to selectively yield either imidazole or pyrimidine derivatives, demonstrating how reaction conditions can direct functionalization. researchgate.net

Other Reactive Transformations

Beyond cycloadditions, the this compound framework is susceptible to other important transformations, including nucleophilic substitutions and intramolecular rearrangements.

Nucleophilic Aromatic Substitution (SNAr) on Azidopyrimidine Frameworks

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.comnumberanalytics.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.compressbooks.pub The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring toward nucleophilic attack. pressbooks.pub

In azidopyrimidine frameworks, the pyrimidine ring is inherently electron-deficient, and this character is further enhanced by substituents. If this compound were to possess a leaving group (e.g., a chlorine atom) at the C2 or C5 position, it would be susceptible to SNAr. Studies on related diazidopyridopyrimidines have shown that SNAr reactions with N-, S-, and O-nucleophiles proceed readily, allowing for the introduction of various substituents. mdpi.comresearchgate.net The regioselectivity of the attack can sometimes be influenced by the solvent and the azide-tetrazole tautomerism, which alters the electronic distribution within the heterocyclic system. mdpi.comresearchgate.net

Isomerization and Recyclization Reactions

Azidopyrimidines are known to participate in a constitutional isomerism known as azide-tetrazole equilibrium. researchgate.net In this process, the azide group can cyclize to form a fused tetrazole ring. For instance, 2-azidopyrimidines can exist in equilibrium with the corresponding tetrazolo[1,5-a]pyrimidine. mdpi.comresearchgate.net The position of this equilibrium is influenced by factors such as the electronic properties of other substituents on the pyrimidine ring, the solvent polarity, and temperature. researchgate.netresearchgate.net

In some cases, this initial isomerization can be followed by further rearrangement or recyclization. For example, 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde, upon transformation into its tetrazole tautomer in DMSO, undergoes an isomerization recyclization to form a different heterocyclic system, 6-benzoyltetrazolo[1,5-a]pyrimidin-7(4H)-one. researchgate.net This type of recyclization, where the pyrimidine ring is cleaved and re-formed, represents a powerful method for generating novel heterocyclic scaffolds from pyrimidine precursors. nih.gov Thermal or photochemical conditions can also induce complex isomerizations and rearrangements in azides. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,2,3-triazole
Copper(I) acetylide
Copper(II) sulfate
Sodium ascorbate
Tetrazolo[1,5-a]pyrimidine
Dibenzocyclooctyne (DBCO)
Bicyclononyne (BCN)
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
6-Benzoyltetrazolo[1,5-a]pyrimidin-7(4H)-one
Meisenheimer complex
Phenol
Aniline
Benzyne
Riboflavin
Folic acid
Barbituric acid
Thiourea
Chalcone
p-Azido-L-phenylalanine (pAzF)
p-Amino-L-phenylalanine (pAF)
Choline chloride
Glycerol
Urea
Imidazole
2-Azidoacetophenone
2,4-Dibenzoyl-6-phenylpyrimidine

Spectroscopic and Computational Characterization of 4 Azido 6 Phenylpyrimidine

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

The characterization of 4-azido-6-phenylpyrimidine and its derivatives is heavily reliant on a variety of spectroscopic techniques. These methods are crucial for confirming the compound's synthesis, determining its structure, and investigating its chemical behavior, particularly the azide-tetrazole tautomerism. sci-hub.seresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

NMR spectroscopy is a cornerstone for the characterization of this compound, providing detailed information about its molecular structure and the azide-tetrazole equilibrium. researchgate.netresearchgate.net The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, often enhanced by 2D NMR techniques, allows for the unambiguous assignment of atomic connectivity and the quantification of tautomeric forms in solution. nih.govemerypharma.comharvard.edupreprints.org

In the case of azidopyrimidines, the solvent can significantly influence the position of the azide-tetrazole equilibrium. For instance, in a polar solvent like DMSO-d₆, 2-azido-4-chloro-6-phenylpyrimidine exists predominantly in the azide (B81097) form, with the equilibrium A ⇆ T (azide ⇆ tetrazole) being 94:6. researchgate.netresearchgate.net The ¹H NMR spectrum of a related compound, 2,4-dibenzoyl-6-phenylpyrimidine, shows a characteristic singlet for the pyrimidine (B1678525) proton at δ 9.21 ppm. beilstein-journals.org Protons of the phenyl ring typically appear in the aromatic region between δ 7.00 and 8.45 ppm.

¹³C NMR spectroscopy further corroborates the structural assignments. For a similar pyrimidine core, the carbon atoms of the pyrimidine ring and the attached phenyl group show distinct chemical shifts. beilstein-journals.org The study of azido-tetrazole equilibria in 2,4- and 4,6-diazidopyrimidines has demonstrated the utility of ¹³C-¹H coupling constants in determining the tautomeric structure. researchgate.net

¹⁵N NMR spectroscopy is particularly powerful for studying nitrogen-rich compounds like azides and tetrazoles. nih.govwikipedia.org The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, allowing for clear differentiation between the azide and tetrazole forms. researchgate.netnih.govresearchgate.net For instance, in 2-azido-6-phenylpyrimidin-4(3H)-one, a three-component equilibrium between the azide and two tetrazole forms was observed in DMSO-d₆ solution. researchgate.net The use of ¹⁵N-labeled compounds allows for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provides definitive evidence for the structural assignment of the different tautomers. researchgate.netresearchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning the complex spectra of these molecules and confirming the through-bond and through-space correlations between nuclei. nih.govemerypharma.compreprints.orglibretexts.org

Table 1: Representative NMR Data for Phenylpyrimidine Derivatives

NucleusChemical Shift (ppm) RangeRemarks
¹H9.21 (s, 1H)Pyrimidine proton in a 2,4-dibenzoyl-6-phenylpyrimidine. beilstein-journals.org
¹H7.00 - 8.45 (m)Aromatic protons of the phenyl group.
¹³C127.5 - 152.9Aromatic and pyrimidine carbons in 2,4-dibenzoyl-6-phenylpyrimidine. beilstein-journals.org
¹⁵NVariesHighly sensitive to azide-tetrazole equilibrium. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the detection and characterization of radical intermediates, such as nitrenes, which are key transient species in the photochemistry of aryl azides. mdpi.comnih.govmdpi.com The photolysis of this compound is expected to generate a phenylnitrene intermediate.

In studies of 3-pyridazinylnitrenes and 2-pyrimidinylnitrenes generated by flash vacuum thermolysis of the corresponding tetrazoles/azides, the nitrenes were successfully detected by ESR spectroscopy in an argon matrix. uq.edu.au For example, photolysis of tetrazolo[1,5-b]pyridazines generated the corresponding 3-pyridazinylnitrenes, which were characterized by their zero-field splitting parameters (D and E values). uq.edu.au It is anticipated that photolysis of this compound would similarly yield a triplet nitrene detectable by EPR.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Investigations

UV-Vis spectroscopy is an essential tool for monitoring the photochemical reactions of this compound. It is used to follow the disappearance of the starting azide and the appearance of photoproducts. The photolysis of related azido (B1232118) compounds has been shown to result in significant changes in their UV-Vis spectra. mdpi.com

For example, when para-alkoxyphenyl azides are irradiated in aqueous solution, distinct kinetic stages can be observed using a normal UV-visible spectrometer, corresponding to the conversion of intermediates. utoronto.cascholaris.ca The photolysis of azides at different pH values can also be monitored by UV-Vis spectroscopy, providing insights into the reaction mechanism under various conditions.

Table 2: Illustrative UV-Vis Absorption Maxima for Related Compounds

Compound/IntermediateSolventλ_max (nm)
Triplet Nitrene (from 5-azido-8-methoxypsoralen)Acetonitrile (B52724)415 utoronto.cascholaris.ca
Nitrenium Ion (from 5-azido-8-methoxypsoralen)80% water/20% acetonitrile500 utoronto.cascholaris.ca

Infrared (IR) Spectroscopy for Azide and Tetrazole Forms

Infrared (IR) spectroscopy is a powerful and straightforward method for distinguishing between the azide and tetrazole tautomers of this compound due to the distinct vibrational frequencies of the azide group and the tetrazole ring. sci-hub.sersc.orgd-nb.info

The azide group exhibits a strong and characteristic asymmetric stretching vibration (νₐₛ(N₃)) typically in the range of 2100-2200 cm⁻¹. d-nb.info The presence of a strong absorption band in this region is a clear indication of the azide form. For instance, the IR spectrum of 2-azido-4-chloro-6-phenylpyrimidine shows a strong azide band, confirming its predominance in the solid state. researchgate.netresearchgate.net Conversely, the disappearance or significant weakening of this band, coupled with the appearance of new bands characteristic of the tetrazole ring, signifies a shift in the equilibrium towards the cyclic tautomer.

Studies on a series of 2-substituted 4-azidopyrimidines have demonstrated that the intensity of the azide band in the IR spectrum correlates with the azide/tetrazole ratio determined by NMR. sci-hub.se For example, compounds where electron-withdrawing groups at the 2-position favor the azide form show a stronger azide band in their IR spectra. sci-hub.se

Table 3: Characteristic IR Frequencies for Azide and Tetrazole Forms

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Azide (-N₃)Asymmetric stretch2100 - 2200 d-nb.info
C≡N (in a related carbonitrile)Stretch2200 - 2250
Aromatic C=CStretch1608 - 1542
N-H (in a related amine)Stretch3410 - 3329

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis provides definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgnih.gov This technique is invaluable for unambiguously determining whether this compound exists in the azide or tetrazole form in the crystal lattice.

For a series of 2-substituted 4-azidopyrimidines, single-crystal X-ray analysis has been employed to confirm the structures of the tautomers. sci-hub.sersc.org In some cases, even when an equilibrium exists in solution, only one tautomer may be observed in the solid state due to more favorable crystal packing. sci-hub.se For example, for 2-azido-6-phenylpyrimidin-4(3H)-one, X-ray diffraction analysis confirmed the structures of both the azide and tetrazole tautomers, which could be isolated under different crystallization conditions. researchgate.netresearchgate.net Similarly, the structure of 2-azido-4-chloro-6-phenylpyrimidine has been studied, confirming its existence predominantly in the azide form in the solid state. researchgate.net

Laser Flash Photolysis for Transient Species Detection

Laser flash photolysis (LFP) is a powerful technique for studying the kinetics and spectra of short-lived transient species, such as singlet and triplet nitrenes, which are generated upon photochemical excitation of azides. utoronto.cascholaris.canih.govresearchgate.netacs.org The photolysis of aryl azides typically leads to the formation of a singlet nitrene, which can then undergo intersystem crossing to the more stable triplet state or react with the solvent or other species.

LFP studies on a range of para-substituted phenyl azides have shown that singlet nitrenes can be generated from the aryl azides upon irradiation. utoronto.cascholaris.ca In aqueous solution, these singlet nitrenes can be sufficiently basic to be protonated by water, forming nitrenium ions with lifetimes on the order of microseconds. utoronto.cascholaris.ca The decay of these transient species can be monitored by time-resolved spectroscopy.

In non-aqueous solvents like acetonitrile, the photolysis of aryl azides can lead to the formation of triplet nitrenes, which have been detected by their transient absorption spectra. utoronto.cascholaris.ca For example, LFP of 5-azido-8-methoxypsoralen in acetonitrile generated a transient with a maximum absorbance at 415 nm, which was assigned to the triplet nitrene. utoronto.cascholaris.ca The application of LFP to this compound would allow for the direct observation of the initially formed singlet nitrene and its subsequent evolution to the triplet nitrene or other reactive intermediates.

Quantum Chemical and Theoretical Investigations

Quantum chemical and theoretical investigations provide profound insights into the molecular properties and reactivity of this compound. These computational methods are essential for understanding its electronic structure, reaction mechanisms, and potential applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. scispace.comwikipedia.org DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing molecular geometries and determining the energies of different electronic states. scirp.orgresearchgate.net For azido compounds, DFT helps in understanding the distribution of electron density and the energies associated with frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.netmatec-conferences.org

In studies of related azido-containing heterocyclic systems, DFT calculations have been used to determine ground state geometries and vertical transition energies. rsc.org For instance, the B3LYP/6-31+G(d) level of theory is commonly used for geometry optimization, while TD/CAM-B3LYP/6-311++G(2d,p) is used for analyzing vertical transition energies in different environments, such as in the gas phase or in solvents like ethanol, often modeled using the polarizable continuum model (IEFPCM). rsc.org The choice of basis set can influence the calculated total energies, though variations are often minimal. matec-conferences.org For example, in a study on a different azido-containing molecule, the total energies calculated with various basis sets (6-31G, 6-31++G, 6-31G, 6-31++G , 6-311G, 6-311G, and 6-311++G ) showed only a small percentage of difference. matec-conferences.org

The energetic properties, such as the HOMO-LUMO energy gap, provide insights into the molecule's stability and reactivity. matec-conferences.org A smaller HOMO-LUMO gap generally indicates higher reactivity. DFT calculations can also elucidate the charge distribution within the molecule through methods like Mulliken population analysis, identifying electropositive and electronegative centers that are prone to nucleophilic or electrophilic attack. researchgate.net

Calculated Energetic Properties of an Azido-Containing Chromenone Derivative using DFT (B3LYP) with Various Basis Sets. researchgate.netmatec-conferences.org
Basis SetTotal Energy (eV)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
6-31G-22248.10-6.52-2.104.43
6-31++G-22248.88-6.81-2.424.39
6-31G -22255.59-6.39-1.934.47
6-31++G-22256.34-6.70-2.294.42
6-311G-22253.34-6.74-2.314.43
6-311++G-22253.71-6.84-2.434.41
6-311G -22260.65-6.61-2.154.46
6-311++G-22261.01-6.74-2.324.43

Molecular Orbital (MO) analysis, often performed in conjunction with DFT, is crucial for understanding reaction pathways. researchgate.net The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies and shapes of these orbitals can predict the regioselectivity and stereoselectivity of reactions. researchgate.net

For instance, in the context of cycloaddition reactions, such as the copper-catalyzed "click" reaction involving an azide, MO analysis can explain the observed regiochemistry. researchgate.net The interaction between the HOMO of the azide and the LUMO of the alkyne (or vice versa) dictates the formation of a specific triazole isomer. In the case of this compound, MO analysis would be critical in predicting its reactivity in such cycloadditions.

Furthermore, MO analysis helps in understanding the stability of reaction intermediates and transition states. nih.gov By examining the orbital interactions at different points along a reaction coordinate, researchers can gain insights into the feasibility of a proposed mechanism. For example, in photochemical reactions, analysis of the molecular orbitals of excited states can elucidate the pathways of photodecomposition or rearrangement. uc.pt

Azidopyrimidines, including this compound, can exist in equilibrium with their tetrazolo[1,5-a]pyrimidine (B1219648) tautomers. researchgate.net This is a form of constitutional isomerism known as azido-tetrazole equilibrium. science.gov Computational modeling is a valuable tool for studying these tautomeric equilibria and the mechanisms of isomerization. researchgate.net

DFT calculations can predict the relative stabilities of the azide and tetrazole tautomers by calculating their ground-state energies. science.gov Studies on related systems have shown that the position of this equilibrium is influenced by factors such as the nature of substituents, the solvent, and the temperature. researchgate.netmdpi.com For example, in a study of 2-azido-6-phenylpyrimidin-4(3H)-one, NMR spectroscopy revealed a three-component equilibrium in DMSO-d6 solution immediately after dissolution, which shifted to a two-component equilibrium over time. researchgate.net In contrast, 2-azido-4-chloro-6-phenylpyrimidine was found to exist predominantly in the azide form. researchgate.net

Computational methods can also be used to determine the thermodynamic parameters of tautomerization, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), by analyzing the equilibrium constants at different temperatures. mdpi.com This information is crucial for understanding the dynamics of the tautomeric interconversion. The mechanism of isomerization can be investigated by locating the transition state structures connecting the tautomers and calculating the activation energy barriers. researchgate.net

Thermodynamic Values for Tautomerization of 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. mdpi.com
SubstituentΔG298 (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Cyclohexylmercapto-3.33-19.92-43.74
iso-Propyloxy-7.52-48.02-143.27
Phenoxy-4.18-27.01-76.61

Computational chemistry plays a significant role in predicting the reactivity and photochemical behavior of molecules like this compound. scirp.org DFT-based reactivity descriptors, derived from the conceptual DFT framework, can provide quantitative measures of reactivity. nih.govscirp.org These descriptors include global reactivity indices such as chemical potential, hardness, and electrophilicity, as well as local reactivity indices like the Fukui function, which identifies the most reactive sites within a molecule. scirp.org

The photochemical behavior of azido compounds is of particular interest due to their ability to form highly reactive nitrenes upon photolysis. nih.gov Computational modeling can be used to study the excited-state potential energy surfaces and predict the likely photochemical pathways. uc.pt For example, time-dependent DFT (TD-DFT) can be used to calculate the energies of excited states and identify the minimum energy pathways for photochemical reactions. scirp.org

In the case of azopyridine derivatives, theoretical studies have been used to predict their stability and reactivity towards photooxidation. scirp.org The analysis of HOMO and LUMO electron densities can help determine the susceptibility of different parts of the molecule to attack by electrophilic or nucleophilic species generated under photochemical conditions. scirp.org Such predictions are invaluable for designing new compounds with specific photochemical properties or for understanding the degradation pathways of existing materials.

Research Frontiers and Emerging Applications of Azidopyrimidine Chemistry

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The 4-azido-6-phenylpyrimidine molecule serves as a versatile precursor for the construction of more complex fused heterocyclic systems. The azide (B81097) group can either participate directly in ring-forming reactions or be transformed into other functionalities to facilitate subsequent cyclizations.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of N-heterocyclic compounds with significant medicinal and material applications, typically involves the condensation of 3-aminopyrazole (B16455) derivatives with 1,3-biselectrophilic compounds. mdpi.com While the direct use of this compound for this synthesis is not the most conventional route, it represents a potential, albeit multi-step, pathway.

A plausible synthetic strategy would involve the initial reduction of the azide group in this compound to a primary amine. This transformation can be achieved under standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C). rsc.org The resulting aminophenylpyrimidine could then be further elaborated. The most common methods for synthesizing the pyrazolo[1,5-a]pyrimidine core involve the cyclocondensation of 5-aminopyrazoles with reagents like β-dicarbonyls or their equivalents. semanticscholar.org Therefore, converting the initial azidopyrimidine (B78605) into a suitable aminopyrazole intermediate would be the key challenge in such a synthetic approach. Researchers have extensively studied the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from various 5-aminopyrazoles and bifunctional reagents, achieving high yields. semanticscholar.org

Triazolopyrimidine Derivatives Synthesis

The synthesis of triazolopyrimidine derivatives from this compound is a more direct and widely exploited application of the azide functionality. Two principal pathways are prominent: intermolecular cycloaddition to form 1,2,3-triazoles and intramolecular cyclization to yield the isomeric tetrazoles.

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